molecular formula C15H20N2O2S B2605562 N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034553-12-1

N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No. B2605562
CAS RN: 2034553-12-1
M. Wt: 292.4
InChI Key: DBXQXIXLCYCMDJ-UHFFFAOYSA-N
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Description

The compound “N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a seven-membered ring structure with two bridgehead carbons . The molecule also contains a carboxamide group (-CONH2), which is a common functional group in biochemistry and drug design due to its ability to form hydrogen bonds . The presence of a methoxyphenethyl group suggests potential for interesting chemical properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The bicyclo[2.2.1]heptane core would provide a rigid, three-dimensional structure. The sulfur atom in the 2-position of the ring and the carboxamide group at the 5-position would likely have a significant impact on the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and three-dimensional structure. For example, the presence of the carboxamide group could enhance solubility in water, while the bicyclic ring system could influence stability and reactivity .

Scientific Research Applications

Synthesis and Characterization

N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide and its derivatives are central to the synthesis of novel compounds with potential pharmacological applications. For instance, the synthesis and characterization of new Schiff base derivatives from amoxicillin demonstrate the compound's role in creating antibiotics with enhanced antibacterial activity against various pathogens (Al-Masoudi, Mohammad, & Hama, 2015). Similarly, the creation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been reported, showcasing the compound's versatility in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacological Research

The compound also plays a crucial role in pharmacological research, especially in the study of beta-lactamase inhibitors, which extend the antibacterial spectrum of beta-lactams, indicating its importance in combating antibiotic resistance (English, Retsema, Girard, Lynch, & Barth, 1978). Additionally, the exploration of its derivatives in the context of serotonin receptor agonists highlights its potential in neurological and gastrointestinal research, offering insights into the modulation of synaptic potentials in enteric neurons (Pan & Galligan, 1995).

Drug Design and Synthesis

In drug design, N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide serves as a versatile intermediate. For example, its use in the efficient synthesis of important intermediates for the creation of epibatidine and its analogs illustrates its value in developing novel therapeutic agents (Singh & Basmadjian, 1997).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in drug discovery, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-19-13-4-2-11(3-5-13)6-7-16-15(18)17-9-14-8-12(17)10-20-14/h2-5,12,14H,6-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQXIXLCYCMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

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